molecular formula C18H21NO3S B5836441 N-(3-acetylphenyl)-4-isobutylbenzenesulfonamide

N-(3-acetylphenyl)-4-isobutylbenzenesulfonamide

Cat. No.: B5836441
M. Wt: 331.4 g/mol
InChI Key: NVFLALCYZBFWFA-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-isobutylbenzenesulfonamide, also known as Sulfisoxazole, is a sulfonamide antibiotic used to treat bacterial infections. It was first synthesized in 1942 and has been widely used since then. Sulfisoxazole works by inhibiting the growth of bacteria, preventing them from multiplying and causing infections.

Scientific Research Applications

N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee has been extensively studied for its antibacterial properties and has been used to treat a variety of bacterial infections such as urinary tract infections, respiratory tract infections, and skin infections. It has also been used in combination with other antibiotics to treat more severe infections. N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee has been shown to be effective against a wide range of gram-positive and gram-negative bacteria.

Mechanism of Action

N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee works by inhibiting the synthesis of folic acid, which is essential for bacterial growth and replication. It does this by competing with the para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. By inhibiting this enzyme, N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee prevents the bacteria from synthesizing folic acid, which ultimately leads to the inhibition of bacterial growth and replication.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee has been shown to have minimal side effects and is generally well-tolerated by patients. However, it can cause allergic reactions in some individuals. N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee is metabolized in the liver and excreted in the urine. It has a half-life of approximately 7 hours and is eliminated from the body within 24-48 hours.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee is a widely used antibiotic in laboratory experiments due to its broad-spectrum antibacterial activity and low toxicity. It is relatively inexpensive and readily available, making it an ideal choice for researchers. However, its use is limited by the emergence of antibiotic-resistant bacteria, which can render it ineffective in certain cases.

Future Directions

As antibiotic resistance continues to be a major global health concern, future research should focus on developing new and more effective antibiotics. One potential area of research is the development of combination therapies that target multiple bacterial pathways, making it more difficult for bacteria to develop resistance. Another area of research is the development of new antibiotics that target specific bacterial species or strains. Additionally, research should focus on identifying new targets for antibacterial therapy, such as bacterial virulence factors or biofilm formation. By continuing to develop new and innovative antibacterial therapies, we can help to combat the growing threat of antibiotic resistance and improve patient outcomes.

Synthesis Methods

N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee can be synthesized by reacting 4-isobutylbenzenesulfonyl chloride with 3-acetylaminophenol in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain N-(3-acetylphenyl)-4-isobutylbenzenesulfonamidee in its pure form.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-13(2)11-15-7-9-18(10-8-15)23(21,22)19-17-6-4-5-16(12-17)14(3)20/h4-10,12-13,19H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFLALCYZBFWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.